2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone
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Overview
Description
2-[[5-(3-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone is an aromatic ketone.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been used in various synthesis techniques, including the preparation of heterocyclic compounds like isoflavones, pyrazoles, and aminopyrimidines, demonstrating its versatility in chemical synthesis (Moskvina et al., 2015).
Chemical Reactions and Structures : Research shows that it can undergo specific chemical reactions, leading to the formation of structurally diverse compounds. For instance, it can be used to synthesize 4'-chloro-2-(1H-1,2,4-triazol-1-yl) acetophenone and other related compounds, highlighting its role in advancing heterocyclic chemistry (Li De-liang, 2010).
Characterization and Analysis : Studies have included detailed characterization of derivatives synthesized using this compound. Techniques like NMR and HRMS have been employed to establish their structures, demonstrating the compound’s contribution to the field of molecular characterization and analysis (Wurfer & Badea, 2021).
Biological Activities
Anti-Inflammatory Properties : Research has identified potential anti-inflammatory activities in derivatives of this compound. This was observed in studies using animal models, suggesting its utility in developing new anti-inflammatory agents (Karande & Rathi, 2017).
Antifungal and Antimicrobial Applications : Derivatives of this compound have shown significant antifungal and antimicrobial activities. This indicates its potential use in developing new antifungal and antimicrobial agents, contributing to the field of infectious disease research (Ruan et al., 2011); (Wanjari, 2020).
Antiproliferative Effects : Some studies have explored the antiproliferative effects of related compounds, suggesting their potential in cancer research. This highlights the compound’s role in the development of new chemotherapeutic agents (Ceylan et al., 2021).
Properties
Molecular Formula |
C19H16ClN3O3S |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[[5-(3-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C19H16ClN3O3S/c1-2-8-23-18(13-4-3-5-14(20)9-13)21-22-19(23)27-11-17(26)12-6-7-15(24)16(25)10-12/h2-7,9-10,24-25H,1,8,11H2 |
InChI Key |
DZTFRDMOGLIUFL-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)O)O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)O)O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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